YL-0919
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Overview
Description
YL0919, also known as hypidone hydrochloride, is an orally active antidepressant agent. It exhibits dual activity as a highly selective serotonin uptake blocker and an effective serotonin receptor 1A agonist. This compound has shown significant antidepressant effects in animal models, making it a promising candidate for the treatment of depressive disorders .
Mechanism of Action
Target of Action
YL0919, also known as Hypidone Hydrochloride, is a novel structural antidepressant candidate. It primarily targets the serotonin system, acting as a triple selective serotonin re-uptake inhibitor (SSRI), 5-HT1A partial agonist, and 5-HT6 agonist . These targets play crucial roles in mood regulation and the pathophysiology of depression.
Mode of Action
YL0919 interacts with its targets by inhibiting the reuptake of serotonin (5-HT), thereby increasing the availability of 5-HT in the synaptic cleft. This enhances serotonergic neurotransmission. Additionally, as a 5-HT1A partial agonist, YL0919 modulates the activity of 5-HT1A receptors, which are implicated in the pathophysiology of anxiety and depression .
Biochemical Pathways
The action of YL0919 affects several biochemical pathways. It has been found to reverse the brain-derived neurotrophic factor (BDNF)-mammalian target of rapamycin (mTOR) signaling and key synaptic proteins, such as post-synaptic density (PSD95), GluR1, and presynaptic protein synapsin1 . These pathways and proteins are crucial for synaptic plasticity, a process that is essential for learning and memory and is often impaired in depression.
Pharmacokinetics
It is known that yl0919 is administered orally , suggesting that it is likely well-absorbed in the gastrointestinal tract
Result of Action
The action of YL0919 leads to several molecular and cellular effects. It has been shown to increase the spontaneous discharges of medial prefrontal cortex (mPFC) neurons . It also enhances the dendritic complexity and increases the number of dendritic nodes, as well as the spine length and number of branch nodes in hippocampal pyramidal neurons . These changes may contribute to its antidepressant effects.
Action Environment
The efficacy and stability of YL0919 can be influenced by environmental factors such as stress. For instance, in animal models of chronic unpredictable stress (CUS), YL0919 has been shown to exert significant antidepressant-like effects . .
Biochemical Analysis
Biochemical Properties
YL0919 interacts with several biomolecules, primarily enzymes and proteins involved in the serotonergic system. It has been identified as a dual 5-HT1A partial agonist and serotonin reuptake inhibitor . This means that YL0919 can bind to 5-HT1A receptors and serotonin transporters, influencing their function .
Cellular Effects
YL0919 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, YL0919 treatment significantly enhanced the levels of cAMP, the expression of phosphorylated cAMP response element-binding protein (pCREB) and brain-derived neurotrophic factor (BDNF) in the hippocampus of rats exposed to chronic unpredictable stress .
Molecular Mechanism
At the molecular level, YL0919 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s antidepressant-like and anxiolytic-like effects are associated with the enhanced cAMP signaling and hippocampal dendritic complexity .
Temporal Effects in Laboratory Settings
In laboratory settings, YL0919 has shown changes in its effects over time. Chronic administration of YL0919 significantly increased the spontaneous discharges of medial prefrontal cortex neurons
Dosage Effects in Animal Models
In animal models, the effects of YL0919 vary with different dosages. For instance, YL0919 (1.25 and 2.5 mg/kg) was orally administered daily to rats exposed to chronic unpredictable stress, producing significant antidepressant-like and anxiolytic-like effects .
Metabolic Pathways
Given its role as a 5-HT1A partial agonist and serotonin reuptake inhibitor, it likely interacts with enzymes or cofactors involved in serotonin metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YL0919 involves multiple steps, starting from readily available precursors. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its pharmacological properties. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of YL0919 typically involves large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and compliance with regulatory standards. Purification steps, such as crystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
YL0919 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific functional groups to achieve desired pharmacological activity.
Substitution: Introduction of different substituents to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions are intermediates and derivatives of YL0919, which are further processed to obtain the final active pharmaceutical ingredient.
Scientific Research Applications
YL0919 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study serotonin receptor interactions and uptake mechanisms.
Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
Medicine: Explored as a therapeutic agent for treating depression and other mood disorders.
Industry: Utilized in the development of new antidepressant drugs and related pharmaceutical research
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A selective serotonin reuptake inhibitor with a different mechanism of action.
Buspirone: A serotonin receptor 1A agonist used for anxiety disorders.
Sertraline: Another selective serotonin reuptake inhibitor with distinct pharmacokinetic properties.
Uniqueness of YL0919
YL0919 is unique due to its combined activity as both a serotonin uptake blocker and a serotonin receptor 1A agonist. This dual action is not commonly found in other antidepressants, making it a novel and potentially more effective treatment option for depressive disorders .
Properties
IUPAC Name |
1-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]pyridin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2.ClH/c21-17-8-4-5-11-20(17)15-18(22)9-12-19(13-10-18)14-16-6-2-1-3-7-16;/h1-8,11,22H,9-10,12-15H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXILSFMNCPZGAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN2C=CC=CC2=O)O)CC3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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